molecular formula C21H24N4O2S B4638100 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

Cat. No.: B4638100
M. Wt: 396.5 g/mol
InChI Key: SWUQMPUUOMKJJY-UHFFFAOYSA-N
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Description

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-butoxybenzoyl chloride with thiosemicarbazide to form 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. The presence of the butoxyphenyl and dimethylphenyl groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-5-12-27-18-10-7-16(8-11-18)19-24-25-21(28-19)23-20(26)22-17-9-6-14(2)15(3)13-17/h6-11,13H,4-5,12H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUQMPUUOMKJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea
Reactant of Route 6
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1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea

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